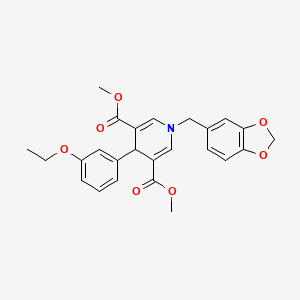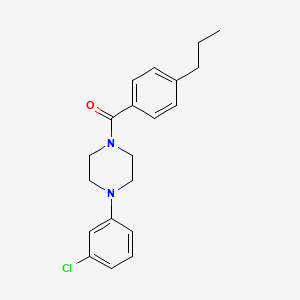![molecular formula C19H28FN3O B4713367 N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4713367.png)
N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide
Descripción general
Descripción
N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide is a chemical compound commonly known as CPP-115. It is a potent inhibitor of the enzyme GABA transaminase, which regulates the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is a major inhibitory neurotransmitter in the central nervous system, and its dysregulation has been implicated in various neurological disorders, including epilepsy, anxiety, and depression. CPP-115 has shown promise as a potential therapeutic agent for these and other conditions, and its synthesis and mechanism of action have been extensively studied.
Mecanismo De Acción
CPP-115 works by inhibiting the enzyme N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide transaminase, which breaks down this compound in the brain. This leads to increased levels of this compound, which enhances the inhibitory effects of the neurotransmitter and reduces neuronal excitability. This mechanism is similar to that of other N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamideergic drugs, such as benzodiazepines and barbiturates, but CPP-115 has the advantage of being more selective and potent, and less prone to side effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a range of biochemical and physiological effects in animal models. It increases this compound levels in the brain, leading to antiepileptic and anxiolytic effects. It also has antidepressant effects and improves cognitive function, possibly by enhancing N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamideergic neurotransmission in the prefrontal cortex. CPP-115 has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages for laboratory experiments. It is a potent and selective inhibitor of N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide transaminase, which allows for precise modulation of this compound levels in the brain. It is also relatively stable and easy to synthesize, which makes it a useful tool for studying N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamideergic neurotransmission. However, CPP-115 is not without limitations. It has a relatively short half-life in the body, which requires frequent dosing in animal studies. It also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
CPP-115 has shown promise as a potential therapeutic agent for various neurological disorders, and there are several future directions for research in this area. Clinical trials are underway to evaluate its safety and efficacy in humans, and further studies are needed to determine optimal dosing and administration strategies. In addition, CPP-115 may have applications beyond its role as a N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamideergic drug. Recent studies have suggested that it may have anti-inflammatory and neuroprotective effects, which could make it a useful tool for studying the pathophysiology of neuroinflammatory disorders and neurodegenerative diseases. Further research is needed to explore these potential applications.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to increase N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide levels in the brain, leading to antiepileptic and anxiolytic effects in animal models. It has also been shown to have antidepressant effects and to improve cognitive function in animal models. CPP-115 has been investigated as a potential treatment for epilepsy, anxiety, depression, and other conditions, and clinical trials are underway to evaluate its safety and efficacy in humans.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O/c1-15(19(24)21-16-7-3-2-4-8-16)22-11-13-23(14-12-22)18-10-6-5-9-17(18)20/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMAUSBZQDRJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4713290.png)
![1-[7-(2-furyl)-4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinecarboxamide](/img/structure/B4713294.png)
![3-(4-methoxyphenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4713295.png)
![5-[({2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethyl}amino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4713300.png)


![6-butylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4713316.png)
![N-(3,5-dimethoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4713338.png)
![5-(5-{[1-(4-iodophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4713345.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4713351.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4713357.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B4713366.png)
![S-[4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate](/img/structure/B4713371.png)
